molecular formula C21H15FN4O3 B2554189 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850931-14-5

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Cat. No.: B2554189
CAS No.: 850931-14-5
M. Wt: 390.374
InChI Key: SQLYMDWRVNLJAQ-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[1,2-a]pyridine core with three key substituents:

  • Position 3: 4-nitrobenzamide, contributing strong electron-withdrawing effects and hydrogen-bonding capacity.
  • Position 7: Methyl group, enhancing lipophilicity and metabolic stability.

The 4-nitrobenzamide moiety is critical for intermolecular interactions, acting as both a hydrogen-bond acceptor (via the nitro group) and donor (via the amide NH). The para-substitution pattern optimizes electronic effects on the aromatic ring, influencing dipole moments and binding interactions .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-13-10-11-25-18(12-13)23-19(14-2-6-16(22)7-3-14)20(25)24-21(27)15-4-8-17(9-5-15)26(28)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLYMDWRVNLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine with 4-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the benzamide moiety can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different functional group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Amides, ethers, halides.

Scientific Research Applications

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

  • Medicine: Its potential therapeutic applications include the treatment of infections, cancer, and inflammatory diseases.

  • Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, such as enzyme inhibition or activation, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the imidazo[1,2-a]pyridine scaffold but differ in substituents and functional groups:

Compound 2 (Example 14):

N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·hydrochloride

  • Position 2 : 4-chlorophenyl (vs. 4-fluorophenyl in the target compound).
  • Position 3 : N-ethyl-N-(pyridinylmethyl)acetamide (vs. 4-nitrobenzamide).
  • Salt form : Hydrochloride, improving aqueous solubility.

Key Differences :

  • Chlorine vs.
  • Acetamide vs. Benzamide: The tertiary acetamide in Compound 2 lacks an NH hydrogen-bond donor, reducing its ability to form key interactions.
  • Solubility : The hydrochloride salt enhances solubility, a property absent in the free-base target compound.
Compound:

3-(3-fluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

  • Position 2 : 3-fluorophenyl (meta-substitution vs. para in the target compound).
  • Position 3 : Propan-1-one linked to a 4-nitrophenylpiperazine.
  • Functional Groups : Ketone, piperazine, and nitro groups.

Key Differences :

  • Substitution Pattern : The meta-fluorophenyl group may create steric hindrance or alter electronic effects compared to the para-substituted target compound.
  • Piperazine Nitro Group : The nitro group is part of a piperazine ring, distinct from the benzamide-linked nitro in the target. Piperazine enhances solubility via protonation under physiological conditions.
  • Ketone vs.

Comparative Data Table

Property Target Compound Compound 2 (Example 14) Compound
Position 2 Substituent 4-fluorophenyl 4-chlorophenyl 3-fluorophenyl
Position 3 Functional Group 4-nitrobenzamide (primary amide) N-ethyl-N-(pyridinylmethyl)acetamide 1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Hydrogen-Bond Capacity Donor (NH) + Acceptor (NO₂) Acceptor only (tertiary amide) Acceptor (ketone, piperazine, NO₂)
Solubility Moderate (free base) High (hydrochloride salt) High (piperazine protonation)
Electronic Effects Strong EW effect (para-NO₂) Moderate (chlorine, pyridine) Moderate (meta-F, piperazine NO₂)
Metabolic Stability High (7-methyl, F-substituent) Moderate (chlorine may slow oxidation) Variable (ketone prone to reduction)

Research Implications and Design Considerations

  • Target Compound : The 4-nitrobenzamide group offers dual hydrogen-bonding capacity, ideal for interactions with polar residues in enzymatic active sites. However, the free base may require formulation adjustments for bioavailability.
  • Compound 2: The hydrochloride salt and pyridine moiety make it suitable for aqueous environments and metal-coordination therapies. The lack of NH donors may limit applications in hydrogen-bond-driven target binding.
  • Compound : The piperazine-nitrophenyl system enhances solubility and introduces conformational flexibility, but the ketone group may reduce binding specificity compared to amides.

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